molecular formula C7H11Cl3N2 B11876797 4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride CAS No. 55783-40-9

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride

Cat. No.: B11876797
CAS No.: 55783-40-9
M. Wt: 229.5 g/mol
InChI Key: HJGJYYFSKFZDMB-UHFFFAOYSA-N
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Description

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H11Cl3N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride typically involves the reaction of 4-chloronitrobenzene with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride to facilitate the reduction of the nitro group to an amine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities and purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.

    Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

55783-40-9

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5 g/mol

IUPAC Name

4-chloro-1-N-methylbenzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H9ClN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H

InChI Key

HJGJYYFSKFZDMB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)N.Cl.Cl

Origin of Product

United States

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